molecular formula C7H6Br2O3 B11942929 Ethyl 3,5-dibromofuran-2-carboxylate

Ethyl 3,5-dibromofuran-2-carboxylate

Cat. No.: B11942929
M. Wt: 297.93 g/mol
InChI Key: KWMHDRWGGGCQAN-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromofuran-2-carboxylate is a chemical compound belonging to the furan family, characterized by the presence of a furan ring substituted with bromine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dibromofuran-2-carboxylate typically involves the bromination of furan derivatives followed by esterification. One common method includes the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of 3,5-dibromofuran-2-methanol.

Scientific Research Applications

Ethyl 3,5-dibromofuran-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromofuran-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6Br2O3

Molecular Weight

297.93 g/mol

IUPAC Name

ethyl 3,5-dibromofuran-2-carboxylate

InChI

InChI=1S/C7H6Br2O3/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3

InChI Key

KWMHDRWGGGCQAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(O1)Br)Br

Origin of Product

United States

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